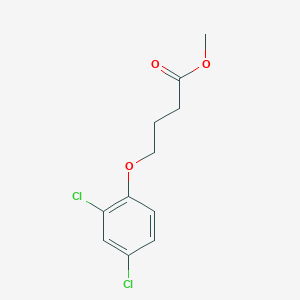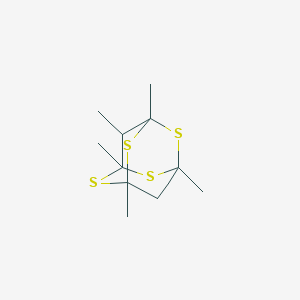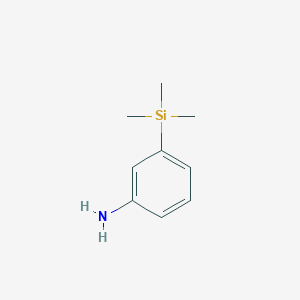
3-(Trimethylsilyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)aniline, also known as TMS-aniline, is a versatile organic compound that finds its application in various fields, including medicinal chemistry, material science, and organic synthesis. It is a colorless liquid with a molecular formula of C10H17NSi and a molar mass of 179.33 g/mol. TMS-aniline is a derivative of aniline, where the amino group is substituted by a trimethylsilyl group.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylsilyl)aniline is not well understood. However, studies have shown that it can act as a nucleophile in various reactions, including the synthesis of amides, esters, and ketones. 3-(Trimethylsilyl)aniline can also undergo oxidation to form the corresponding imine.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-(Trimethylsilyl)aniline. However, studies have shown that it is relatively non-toxic and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Trimethylsilyl)aniline has several advantages in lab experiments. It is relatively easy to synthesize, and its high reactivity makes it a useful building block for the synthesis of various biologically active molecules. However, 3-(Trimethylsilyl)aniline is highly reactive and can be challenging to handle. It is also relatively expensive, which can be a limitation for some lab experiments.
Direcciones Futuras
There are several future directions for 3-(Trimethylsilyl)aniline. One potential application is in the synthesis of new antibiotics. 3-(Trimethylsilyl)aniline can be used as a building block for the synthesis of various antibacterial agents. Another future direction is in the development of new antitumor agents. 3-(Trimethylsilyl)aniline has shown promising results in vitro, and further studies are needed to explore its potential in vivo. Finally, 3-(Trimethylsilyl)aniline can also find its application in the field of material science, where it can be used as a precursor for the synthesis of various functional materials.
Conclusion:
In conclusion, 3-(Trimethylsilyl)aniline is a versatile organic compound that finds its application in various fields of scientific research. Its high reactivity and ease of synthesis make it a useful building block for the synthesis of various biologically active molecules. Further studies are needed to explore its potential in the development of new antibiotics and antitumor agents. 3-(Trimethylsilyl)aniline also has potential applications in the field of material science.
Aplicaciones Científicas De Investigación
3-(Trimethylsilyl)aniline has found its application in various fields of scientific research. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antiviral agents, and antibiotics. 3-(Trimethylsilyl)aniline is also used as a reagent in organic synthesis, where it acts as a nucleophile in various reactions, including the synthesis of amides, esters, and ketones.
Propiedades
Número CAS |
15290-25-2 |
|---|---|
Nombre del producto |
3-(Trimethylsilyl)aniline |
Fórmula molecular |
C9H15NSi |
Peso molecular |
165.31 g/mol |
Nombre IUPAC |
3-trimethylsilylaniline |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3 |
Clave InChI |
HLMBXIDFRINSJY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=CC(=C1)N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC(=C1)N |
Sinónimos |
3-Trimethylsilanylaniline |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

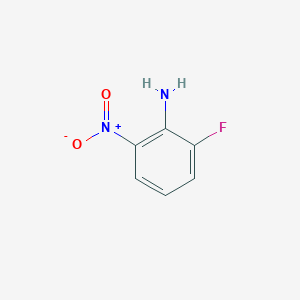
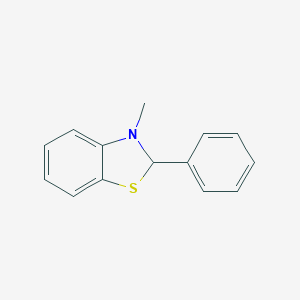
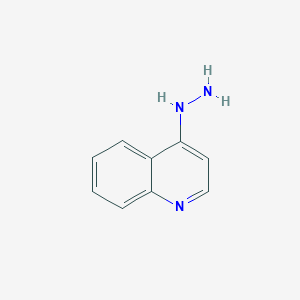
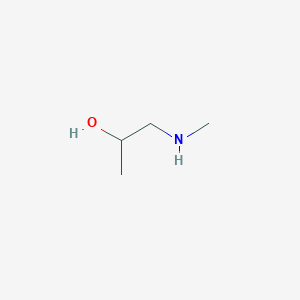
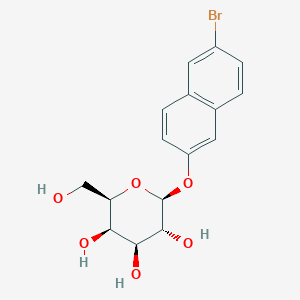
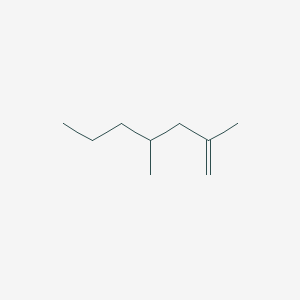
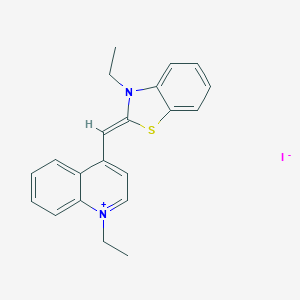
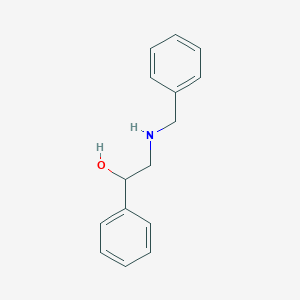
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
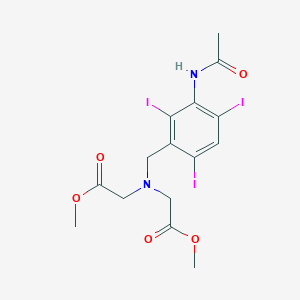
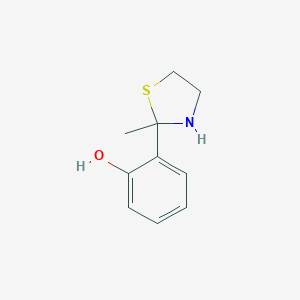
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)
